molecular formula C10H10BrNO3 B325091 Ethyl [(2-bromophenyl)carbamoyl]formate

Ethyl [(2-bromophenyl)carbamoyl]formate

Cat. No.: B325091
M. Wt: 272.09 g/mol
InChI Key: FZDVRUSWCKVFDK-UHFFFAOYSA-N
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Description

Ethyl [(2-bromophenyl)carbamoyl]formate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a brominated aniline moiety, and an oxoacetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(2-bromophenyl)carbamoyl]formate typically involves the reaction of ethyl oxalyl chloride with 2-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity of the product. The general reaction scheme is as follows:

Ethyl oxalyl chloride+2-bromoanilineEthyl 2-(2-bromoanilino)-2-oxoacetate\text{Ethyl oxalyl chloride} + \text{2-bromoaniline} \rightarrow \text{this compound} Ethyl oxalyl chloride+2-bromoaniline→Ethyl 2-(2-bromoanilino)-2-oxoacetate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-bromophenyl)carbamoyl]formate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the aniline moiety can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted aniline derivatives.

    Reduction: Formation of ethyl 2-(2-aminoanilino)-2-oxoacetate.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Ethyl [(2-bromophenyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(2-bromophenyl)carbamoyl]formate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester and oxoacetate groups can undergo hydrolysis to release active intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but contains difluoro groups instead of the aniline moiety.

    Ethyl 2-(2-chloroanilino)-2-oxoacetate: Contains a chlorine atom instead of bromine.

    Ethyl 2-(2-iodoanilino)-2-oxoacetate: Contains an iodine atom instead of bromine.

Uniqueness

Ethyl [(2-bromophenyl)carbamoyl]formate is unique due to the presence of the brominated aniline moiety, which imparts distinct reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or iodine, making this compound valuable for targeted applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2-bromoanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDVRUSWCKVFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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